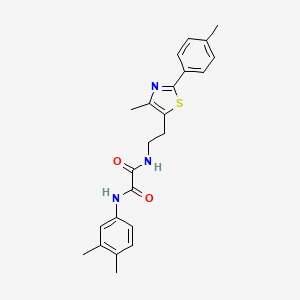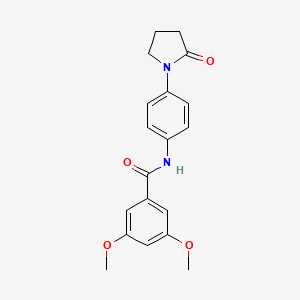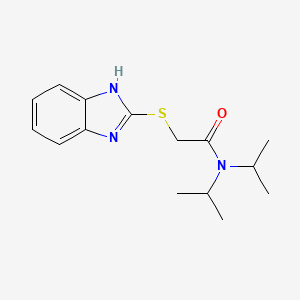![molecular formula C10H8F2N2S B2532700 5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 937617-31-7](/img/structure/B2532700.png)
5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine" is a derivative of the 1,3-thiazol-2-amine family, which is characterized by a thiazole ring, a core structure in various biologically active compounds. The presence of the difluorophenyl group suggests potential for increased chemical stability and biological activity due to the electron-withdrawing nature of the fluorine atoms.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents to introduce functional groups. For example, the synthesis of related compounds has been reported using cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 , and the reaction of polyfluoroalkanethiocarboxylic acid derivatives with azomethine ylide . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similar techniques could be employed to elucidate the molecular structure of "this compound".
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including hydrogen bonding and conjugative interactions, as suggested by the NBO analysis of related compounds . The presence of amino and thiazole groups in the structure of "this compound" indicates potential for similar interactions, which could be explored through experimental and theoretical studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as vibrational frequencies, molecular electrostatic potential, and hyperpolarizability, can be studied using spectroscopic techniques and density functional theory (DFT) calculations . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its potential applications, such as in nonlinear optical (NLO) materials .
科学的研究の応用
Molecular and Electronic Structure Investigation
Research conducted by Özdemir et al. (2009) focused on the experimental and theoretical investigation of a molecule structurally related to "5-[(3,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine," highlighting its molecular and electronic structure. The study provided insights into the compound's molecular geometry, vibrational frequencies, and atomic charges distribution using Hartree–Fock (HF) and density functional method (DFT) calculations. This research underscores the importance of such compounds in understanding chemical properties and reactions at the molecular level (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Synthesis of Thiazolidines
Mykhaylychenko et al. (2015) reported on the novel synthesis of 5-(polyfluoroalkyl)-1,3-thiazolidines from polyfluoroalkanethiocarboxylic acid derivatives. This synthesis involves the reaction of polyfluoroalkanethiocarboxylic acid derivatives with azomethine ylide, showcasing the versatility of thiazole compounds in creating new chemical structures with potential application in material science and drug development (Mykhaylychenko, Siryi, Pikun, & Shermolovich, 2015).
Corrosion Inhibition
Kaya et al. (2016) explored the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. This study demonstrates the potential of thiazole derivatives in protecting metals from corrosion, which is crucial in industrial applications, such as in the protection of pipelines and marine structures (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Photophysical Properties
Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles and investigated their photophysical properties. The study highlighted the significant impact of substituents on the absorption and luminescence properties of thiazoles, indicating their potential use in the development of new optoelectronic devices and fluorescent materials (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, & Yashita, 2017).
特性
IUPAC Name |
5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCSXQMDYDCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(S2)N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937617-31-7 |
Source


|
| Record name | 5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)





![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)


![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)